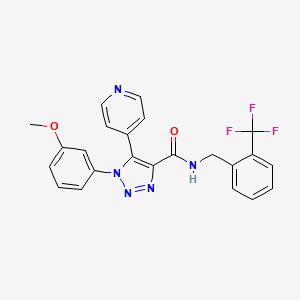

1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 3-methoxyphenyl group and at the 5-position with a pyridin-4-yl moiety. The carboxamide group at position 4 is linked to a 2-(trifluoromethyl)benzyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring may contribute to binding interactions via hydrogen bonding or π-stacking .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-5-pyridin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N5O2/c1-33-18-7-4-6-17(13-18)31-21(15-9-11-27-12-10-15)20(29-30-31)22(32)28-14-16-5-2-3-8-19(16)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUYDECCTOROMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 393.37 g/mol

The presence of various functional groups such as methoxy, trifluoromethyl, and triazole contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study involving various triazole compounds showed that they possess activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely researched. For instance, compounds similar to 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported an IC value of 6.2 μM against HCT-116 cells for a related triazole derivative .

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. The introduction of electron-withdrawing groups (like trifluoromethyl) enhances their potency by increasing lipophilicity and improving interaction with biological targets .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of COX enzymes |

Case Study 1: Anticancer Efficacy

In a comparative study assessing various triazole derivatives, 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide was evaluated for its cytotoxic effects on the MCF-7 cell line. Results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 μM.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazoles revealed that the compound displayed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL. This suggests potential therapeutic applications in treating bacterial infections.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Triazole Carboxamide Derivatives

Substituent Variations on the Triazole Core

- 1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (CAS: 1396764-82-1): Key Differences: The 2-chlorophenyl group at position 1 and pyridin-2-yl at position 5 contrast with the target compound’s 3-methoxyphenyl and pyridin-4-yl groups. The 4-(dimethylamino)benzyl substituent lacks the trifluoromethyl group present in the target.

1-(3-Methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1251623-95-6):

Trifluoromethyl-Benzyl Substitutions

- 1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide :

- Key Differences : Replaces the triazole core with a pyrazole and introduces a thiazole ring. The trifluoromethyl group is at position 3 on the benzyl, unlike the target’s position 2.

- Implications : The thiazole may enhance π-π interactions, while the pyrazole core’s reduced rigidity could affect metabolic stability .

Pyrazole-Based Analogues

Razaxaban (DPC 906, BMS-561389) :

- Structure : Features a pyrazole core with a trifluoromethyl group, a benzisoxazole P1 ligand, and a carboxamide-linked aromatic substituent.

- Implications : As a Factor Xa inhibitor, razaxaban’s pyrazole core and trifluoromethyl group highlight the importance of electronic effects and steric bulk in potency. The triazole core in the target compound may offer improved metabolic resistance due to greater rigidity .

- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a): Key Differences: A pyrazole core with a quinoline substituent and methoxy groups. Lacks the carboxamide and trifluoromethylbenzyl moieties.

Structural and Physicochemical Comparison

Table 1. Substituent Effects on Key Properties

| Compound | Core | Position 1 Substituent | Position 5 Substituent | Carboxamide Substituent | Molecular Weight | Notable Properties |

|---|---|---|---|---|---|---|

| Target Compound | Triazole | 3-Methoxyphenyl | Pyridin-4-yl | 2-(Trifluoromethyl)benzyl | ~432.4* | High lipophilicity, rigid core |

| 1-(2-Chlorophenyl)-... (CAS: 1396764-82-1) | Triazole | 2-Chlorophenyl | Pyridin-2-yl | 4-(Dimethylamino)benzyl | 432.9 | Basic solubility, electronegative Cl |

| Razaxaban | Pyrazole | Benzisoxazole | Trifluoromethyl | Aromatic-imidazole derivative | 627.6 | High Factor Xa selectivity |

| 1-(4-Phenyl-1,3-thiazol-2-yl)-... | Pyrazole | 4-Phenylthiazolyl | Trifluoromethyl | 3-(Trifluoromethyl)benzyl | ~507.3 | Dual trifluoromethyl, thiazole π-system |

Key Findings and Implications

Substituent Positioning :

- Pyridin-4-yl (target) vs. pyridin-2-yl/3-yl: The 4-position may optimize hydrogen bonding with receptors due to nitrogen orientation .

- 2-(Trifluoromethyl)benzyl (target) vs. 3-(trifluoromethyl)benzyl: Position 2 minimizes steric clash in hydrophobic pockets .

Trifluoromethyl Role : Enhances membrane permeability and resistance to oxidative metabolism, critical for oral bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide?

A multi-step synthesis involving click chemistry (copper-catalyzed azide-alkyne cycloaddition) is commonly employed for triazole core formation. For example, intermediates like 3-methoxybenzyl azide and pyridinyl alkyne can be reacted under Cu(I) catalysis . Subsequent coupling with 2-(trifluoromethyl)benzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) ensures carboxamide functionalization. Optimization of reaction solvents (e.g., THF/H₂O mixtures) and temperature (50–80°C) is critical to suppress side reactions .

Advanced: How can structural contradictions in crystallographic data for triazole derivatives be resolved?

Discrepancies in bond angles or torsion angles between experimental (X-ray) and computational (DFT) models often arise from crystal packing effects or solvent interactions. For instance, highlights deviations in dihedral angles between the triazole ring and methoxyphenyl substituents due to intermolecular hydrogen bonding. To resolve contradictions:

- Perform Hirshfeld surface analysis to quantify intermolecular interactions.

- Compare DFT-optimized gas-phase structures with X-ray data to isolate packing effects .

- Use high-resolution synchrotron diffraction to refine electron density maps .

Basic: What analytical techniques are suitable for characterizing this compound’s purity and stability?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect degradation products (e.g., hydrolysis of the trifluoromethyl group) .

- ¹H/¹³C NMR : Monitor chemical shifts for the pyridinyl (δ 8.5–7.5 ppm) and trifluoromethylbenzyl (δ 4.5–4.8 ppm for -CH₂-) groups to confirm regiochemistry .

- TGA/DSC : Evaluate thermal stability; decomposition temperatures >200°C suggest suitability for in vitro assays .

Advanced: How do substituents (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) influence bioactivity in triazole-carboxamide analogs?

The 3-methoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets, while pyridin-4-yl improves solubility via hydrogen bonding. shows that replacing methoxy with fluorine reduces bioavailability due to decreased lipophilicity (logP increases by ~0.5). To validate:

- Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases).

- Compare IC₅₀ values in enzymatic assays for analogs with varied aryl substituents .

Basic: What strategies mitigate poor aqueous solubility of this compound in biological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .

- Salt formation : React with HCl or sodium acetate to improve ionization in physiological pH .

Advanced: How can conflicting SAR data from in vitro vs. in vivo models be interpreted?

Discrepancies often arise from metabolic instability or off-target effects. For example, notes that trifluoromethyl groups resist hepatic CYP450 metabolism in vitro but show rapid clearance in murine models. To address:

- Conduct metabolite profiling (LC-QTOF-MS) to identify oxidation products (e.g., hydroxylation at the pyridinyl ring).

- Use PAMPA assays to correlate permeability with in vivo exposure .

Basic: What computational tools predict the compound’s reactivity in nucleophilic environments?

- DFT calculations (Gaussian 16): Calculate Fukui indices to identify electrophilic sites (e.g., triazole C-4 position) prone to nucleophilic attack .

- pKa prediction (MarvinSketch): Estimate basicity of the pyridinyl nitrogen (pKa ~3.5–4.0) to predict protonation states in physiological conditions .

Advanced: What mechanistic insights explain contradictory cytotoxicity results in cancer cell lines?

and suggest cell-type-specific responses due to ABC transporter overexpression (e.g., P-gp efflux in MDR1+ lines). To validate:

- Perform flow cytometry with rhodamine-123 to assess P-gp activity.

- Co-administer inhibitors (e.g., verapamil) and measure IC₅₀ shifts .

Basic: How is regioselectivity ensured during triazole ring formation?

Copper(I) catalysts favor 1,4-disubstituted triazoles via Sharpless click chemistry , while ruthenium catalysts yield 1,5-isomers. Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm regiochemistry via NOESY (proximity of pyridinyl and methoxyphenyl protons) .

Advanced: What interdisciplinary approaches validate the compound’s polypharmacology?

- Proteomics : Use SILAC-based mass spectrometry to identify off-target protein binding .

- Network pharmacology : Construct interaction networks (Cytoscape) linking kinase inhibition to downstream pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.